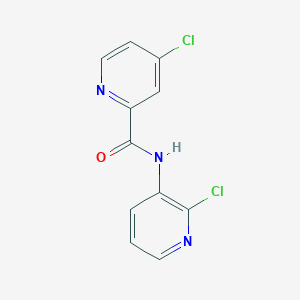![molecular formula C19H17FN2O4 B2722022 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide CAS No. 1049444-37-2](/img/structure/B2722022.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an oxalamide derivative with a benzo[d][1,3]dioxol-5-yl group and a (1-(4-fluorophenyl)cyclopropyl)methyl group. Oxalamides are a class of compounds that contain a C(=O)NHC(=O) functional group. They are used in various fields such as medicine and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide functional group, the benzo[d][1,3]dioxol-5-yl group, and the (1-(4-fluorophenyl)cyclopropyl)methyl group. The presence of these groups would likely influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Oxalamides can undergo various chemical reactions, including hydrolysis to form amines and oxalic acid. The presence of the benzo[d][1,3]dioxol-5-yl group and the (1-(4-fluorophenyl)cyclopropyl)methyl group may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxalamide functional group, the benzo[d][1,3]dioxol-5-yl group, and the (1-(4-fluorophenyl)cyclopropyl)methyl group. These groups could affect properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Compounds with complex structures such as N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide often attract attention in drug discovery and development due to their potential for therapeutic activity. For example, derivatives of benzothiazole have shown potent and selective antitumor properties, with specific interest in their mechanism of action, including DNA adduct formation in sensitive tumor cells and selective inhibition of certain P450 cytochrome enzymes, indicating a pathway for anticancer activity (Leong et al., 2003; Tan et al., 2011).
Material Science Applications
In the field of material science, compounds with similar structures have been explored for their potential in creating novel polymers with specific optical properties, such as photoinduced birefringence, indicating applications in reversible optical storage technologies (Meng et al., 1996). This suggests a wide range of potential applications for similarly structured compounds in developing new materials with unique optical properties.
Chemical Synthesis and Characterization
The synthesis and characterization of compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide are crucial for understanding their biological and physical properties. Studies often focus on novel synthetic routes, structural analysis, and the exploration of their biological activities (Ahmed et al., 2016). This includes the development of prodrugs or derivatives with enhanced biological activity or specificity for certain biological targets.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-13-3-1-12(2-4-13)19(7-8-19)10-21-17(23)18(24)22-14-5-6-15-16(9-14)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHZWERMJHPNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione](/img/structure/B2721940.png)
![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)
![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)


![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)
![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)
![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)